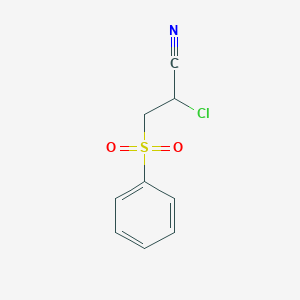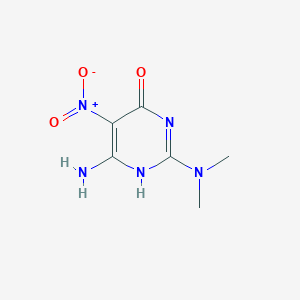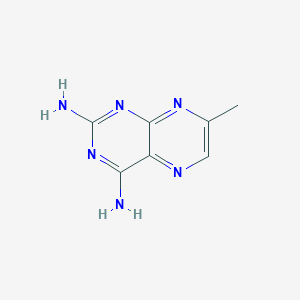
7-Methylpteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylpteridine-2,4-diamine is a heterocyclic compound that belongs to the pteridine family. It is also known as 7-methyl-2,4-diaminopteridine or 7-MDP. This compound is of great interest to scientists due to its potential applications in various fields such as medicine, biotechnology, and agriculture.
科学的研究の応用
7-Methylpteridine-2,4-diamine has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and antiviral properties. It has also been used as a fluorescent probe for the detection of nucleic acids and proteins. In addition, it has been used as a precursor for the synthesis of other pteridine derivatives.
作用機序
The mechanism of action of 7-Methylpteridine-2,4-diamine is not fully understood. However, it has been suggested that it interacts with DNA and RNA by intercalation, which leads to the inhibition of nucleic acid synthesis. It has also been suggested that it inhibits the activity of dihydrofolate reductase, which is an enzyme involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
7-Methylpteridine-2,4-diamine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to have antiviral activity against herpes simplex virus.
実験室実験の利点と制限
One of the advantages of using 7-Methylpteridine-2,4-diamine in lab experiments is its versatility. It can be used as a fluorescent probe, a precursor for the synthesis of other pteridine derivatives, and as an antimicrobial and antitumor agent. However, one of the limitations is its low yield, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for the study of 7-Methylpteridine-2,4-diamine. One direction is the development of new synthetic methods that can increase the yield of the compound. Another direction is the study of its potential applications in the field of agriculture, such as its use as a pesticide or herbicide. Furthermore, the study of its mechanism of action can lead to the development of new drugs that target nucleic acid synthesis. Finally, the study of its interactions with other molecules can lead to the development of new fluorescent probes for the detection of biomolecules in biological systems.
Conclusion:
In conclusion, 7-Methylpteridine-2,4-diamine is a heterocyclic compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound can lead to the development of new drugs, fluorescent probes, and agricultural chemicals.
合成法
The synthesis of 7-Methylpteridine-2,4-diamine involves the reaction of 7-methylpteridine with hydrazine hydrate in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through column chromatography. The yield of the product is around 50%.
特性
CAS番号 |
4215-07-0 |
|---|---|
製品名 |
7-Methylpteridine-2,4-diamine |
分子式 |
C7H8N6 |
分子量 |
176.18 g/mol |
IUPAC名 |
7-methylpteridine-2,4-diamine |
InChI |
InChI=1S/C7H8N6/c1-3-2-10-4-5(8)12-7(9)13-6(4)11-3/h2H,1H3,(H4,8,9,11,12,13) |
InChIキー |
CECXILQSXHHKTG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=NC(=NC2=N1)N)N |
正規SMILES |
CC1=CN=C2C(=NC(=NC2=N1)N)N |
その他のCAS番号 |
4215-07-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




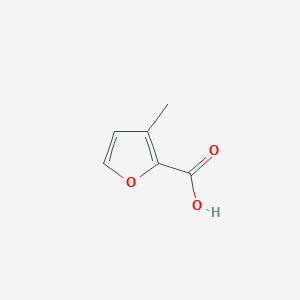
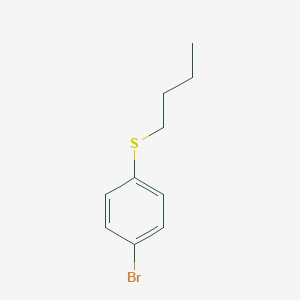

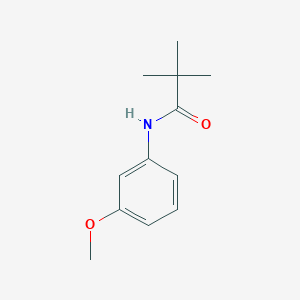
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)

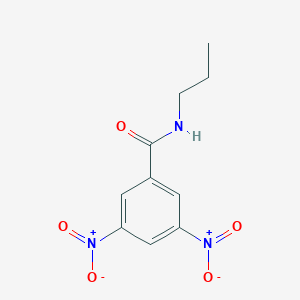
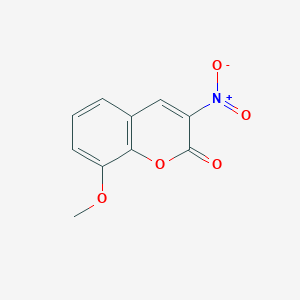
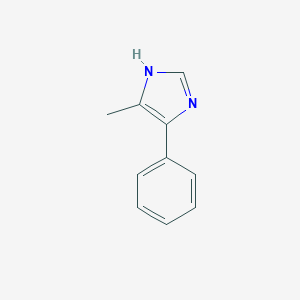
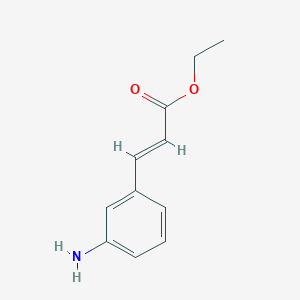
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
